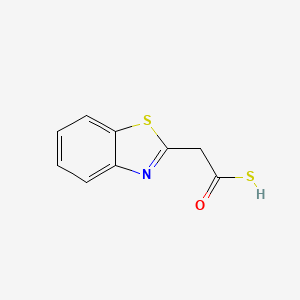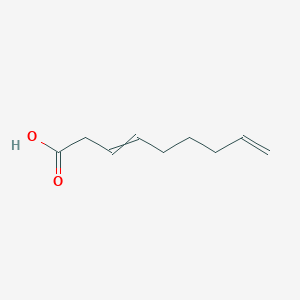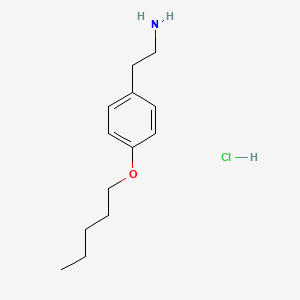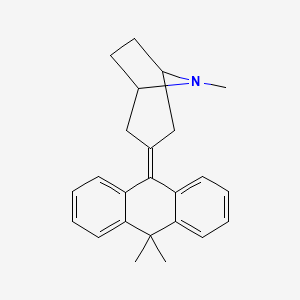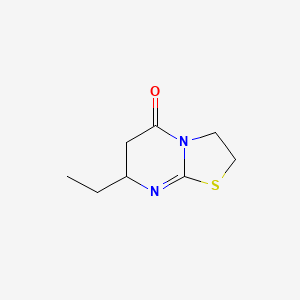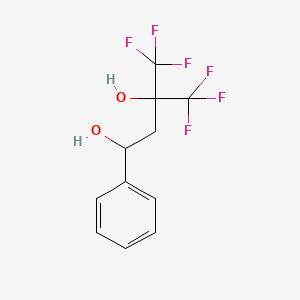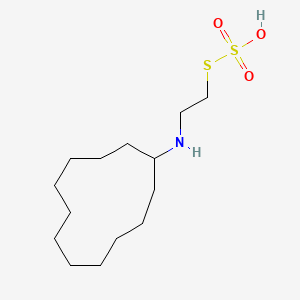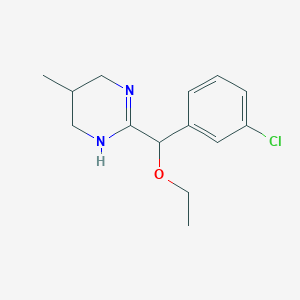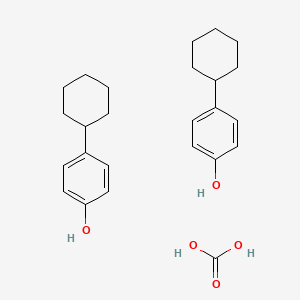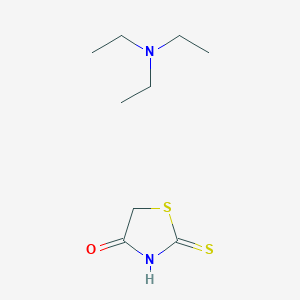
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives typically involves a three-component condensation reaction. This reaction includes primary amines, carbon disulfide, and dialkyl maleates. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound .
化学反应分析
Types of Reactions
2-sulfanylidene-1,3-thiazolidin-4-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones. These products are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .
科学研究应用
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Industry: They are used in the development of agrochemicals and as additives in lubricants and fuels.
作用机制
The mechanism of action of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives involves their interaction with various molecular targets. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. For example, their antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis, while their antioxidant activity is due to their ability to scavenge free radicals .
相似化合物的比较
Similar Compounds
Rhodanine: Rhodanine is a structurally similar compound that also exhibits diverse biological activities.
Thiazolidinediones: These compounds are known for their antidiabetic properties and share structural similarities with thiazolidinones.
Uniqueness
2-sulfanylidene-1,3-thiazolidin-4-one derivatives are unique due to their sulfur-containing thiazolidinone ring, which imparts distinct chemical and biological properties. Their ability to undergo various chemical transformations and exhibit a wide range of biological activities sets them apart from other similar compounds .
属性
CAS 编号 |
34705-87-8 |
|---|---|
分子式 |
C9H18N2OS2 |
分子量 |
234.4 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H15N.C3H3NOS2/c1-4-7(5-2)6-3;5-2-1-7-3(6)4-2/h4-6H2,1-3H3;1H2,(H,4,5,6) |
InChI 键 |
OIQFEWJOIFACGH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.C1C(=O)NC(=S)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)
